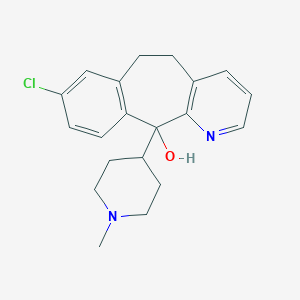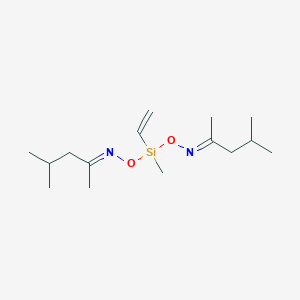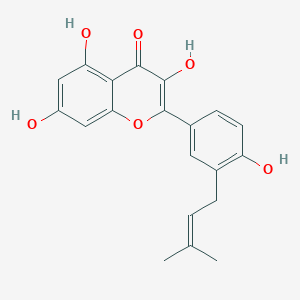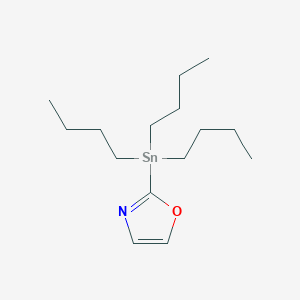![molecular formula C9H11N3S B129842 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 159417-88-6](/img/structure/B129842.png)
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione, also known as AE-BIT, is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical And Physiological Effects
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may contribute to its anti-inflammatory properties. Additionally, 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to have antioxidant properties, which may contribute to its potential use as an anti-microbial agent.
Advantages And Limitations For Lab Experiments
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various scientific research fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, studies are needed to determine the optimal dosage and administration of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione for various therapeutic applications. Further research is also needed to determine the potential side effects and toxicity of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione. Finally, studies are needed to explore the potential use of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione in combination with other therapeutic agents for enhanced efficacy.
Synthesis Methods
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with thioacetamide, followed by reduction with sodium borohydride. The resulting product is then purified through recrystallization. This method yields high purity and yield of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione.
Scientific Research Applications
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential use as an anti-microbial agent, as it has been shown to have activity against various bacterial and fungal strains.
properties
CAS RN |
159417-88-6 |
|---|---|
Product Name |
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione |
Molecular Formula |
C9H11N3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
5-(2-aminoethyl)-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H11N3S/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
InChI Key |
YCKDQAGTKSNHLO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC(=S)N2 |
Canonical SMILES |
C1=CC2=C(C=C1CCN)NC(=S)N2 |
synonyms |
2H-Benzimidazole-2-thione,5-(2-aminoethyl)-1,3-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



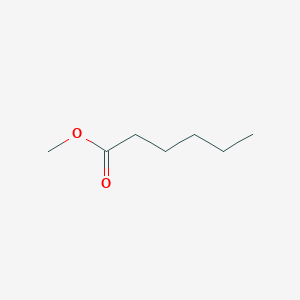
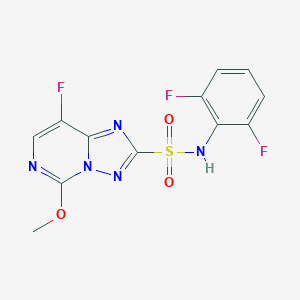
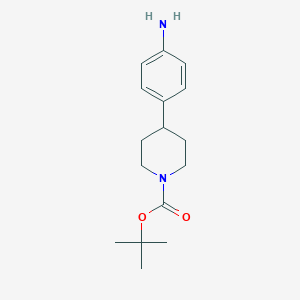
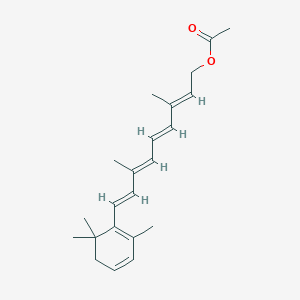
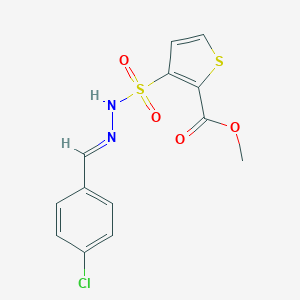
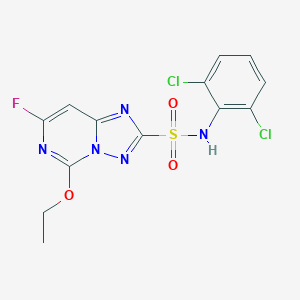
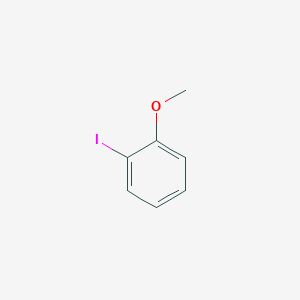
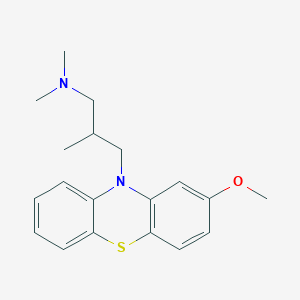
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
